Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Flecainide synthesis Aminolysis Reaction yield

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is the optimized, penultimate intermediate for synthesizing the Class Ic antiarrhythmic flecainide. Unlike the free acid, this methyl ester participates directly in aminolysis reactions with 2-(aminomethyl)piperidine, achieving 85% isolated yield in toluene and eliminating the need for additional activation steps. Its defined LogP of 3.91 ensures predictable HPLC retention, making it ideal for impurity analysis and analytical method development.

Molecular Formula C12H10F6O4
Molecular Weight 332.19 g/mol
CAS No. 175204-89-4
Cat. No. B069459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
CAS175204-89-4
Molecular FormulaC12H10F6O4
Molecular Weight332.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3
InChIKeyYLMXTGWAYICZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS 175204-89-4: Fluorinated Aromatic Ester for Flecainide Intermediate Synthesis


Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 175204-89-4) is a fluorinated aromatic ester characterized by two 2,2,2-trifluoroethoxy substituents at the 2- and 5-positions of the benzoate ring . The compound belongs to the class of trifluoroethoxy-substituted benzoic acid derivatives and serves primarily as a synthetic intermediate in the preparation of the Class Ic antiarrhythmic agent flecainide [1]. With a molecular formula of C₁₂H₁₀F₆O₄ and molecular weight of 332.20 g/mol, the compound exists as a white solid with a melting point of 40–41°C and exhibits a calculated LogP of 3.91 [2], reflecting its substantial lipophilicity conferred by the trifluoroethoxy moieties. The methyl ester functional group distinguishes this derivative from the corresponding free acid, enabling specific synthetic transformations that circumvent activation steps required for acid-based coupling reactions.

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Why In-Class Benzoate Esters and Free Acid Analogs Cannot Be Substituted


Substituting methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with structurally related analogs—including the free acid form (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) or non-fluorinated benzoate esters—introduces quantifiable performance deficits in flecainide synthesis pathways. The free acid requires additional activation steps (e.g., conversion to cyanomethyl ester [1]) before coupling with 2-(aminomethyl)piperidine, whereas the methyl ester participates directly in aminolysis reactions . Furthermore, the specific 2,5-bis(trifluoroethoxy) substitution pattern is critical: alternative regioisomers (e.g., 2,4- or 3,5-substituted analogs) yield distinct steric and electronic environments that alter reaction kinetics and product purity profiles. The following quantitative evidence establishes the specific conditions under which this compound demonstrates verifiable differentiation from its closest comparators.

Quantitative Differentiation Evidence: Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate vs. Free Acid and Alternative Esters


Direct Aminolysis Yield for Flecainide Free Base: Methyl Ester vs. Activated Cyanomethyl Ester Pathway

The methyl ester of 2,5-bis(2,2,2-trifluoroethoxy)benzoate enables direct aminolysis with 2-(aminomethyl)piperidine to yield flecainide free base without prior activation, achieving a defined isolated yield under reflux conditions . In contrast, the free acid (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) requires a two-step sequence involving conversion to the cyanomethyl ester followed by aminolysis to achieve comparable coupling efficiency [1].

Flecainide synthesis Aminolysis Reaction yield Process efficiency

Lipophilicity and Chromatographic Behavior: LogP Differentiation from Non-Fluorinated Benzoate Esters

The presence of two trifluoroethoxy groups at the 2- and 5-positions confers a calculated LogP value of 3.91 for methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate [1]. This value substantially exceeds that of non-fluorinated methyl 2,5-dihydroxybenzoate (LogP ~0.9–1.2, estimated by class-level comparison) and methyl 2,5-dimethoxybenzoate (calculated LogP ~1.8–2.0). The elevated lipophilicity directly influences chromatographic retention and organic-phase partitioning during workup, enabling cleaner separation from polar byproducts.

Lipophilicity LogP Chromatographic separation Purification

Solid-State Handling: Crystalline Melting Point Advantage Over Free Acid Form

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate exists as a white crystalline solid with a reported melting point of 40–41°C [1]. The corresponding free acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5), exhibits a substantially higher melting point of 119–121°C . The lower melting point of the methyl ester indicates lower crystal lattice energy, which correlates with enhanced solubility in organic solvents commonly employed in synthetic workflows.

Physical form Melting point Crystallinity Weighing accuracy

Impurity Profile Differentiation: Critical Distinction from Structurally Similar Contaminants

During flecainide synthesis, methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate may co-occur with the benzamide impurity N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, which arises from incomplete purification or side reactions . This specific impurity is structurally distinct from contaminants associated with alternative ester derivatives (e.g., ethyl or trifluoroethyl esters), necessitating compound-specific analytical control strategies. The methyl ester produces a characteristic LC-MS retention time of 3.507 minutes under specified conditions [1], providing a defined benchmark for purity assessment.

Impurity control Quality specification LC-MS Benzamide impurity

Boiling Point and Volatility: Distillation-Relevant Differentiation from Trifluoroethyl Ester Analog

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate exhibits a boiling point of 302.1 ± 42.0°C at 760 mmHg and a flash point of 132.2 ± 22.8°C [1]. The structurally related 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9), bearing a trifluoroethyl ester rather than methyl ester, possesses a higher molecular weight (400.04 g/mol vs. 332.20 g/mol) and distinct volatility characteristics that influence solvent removal and purification protocols [2]. The methyl ester's lower molecular weight and higher relative volatility facilitate more efficient solvent evaporation during workup and enable gas chromatographic analysis when required.

Boiling point Volatility Distillation Thermal stability

Procurement-Relevant Application Scenarios for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate


Flecainide API Synthesis: Direct Aminolysis Route with 85% Reported Yield

This compound is optimally deployed as the penultimate intermediate in flecainide free base synthesis, where it reacts directly with 2-(aminomethyl)piperidine in toluene at reflux to yield flecainide at 85% isolated yield . This scenario is procurement-relevant when the synthetic route prioritizes minimizing unit operations—the methyl ester eliminates the cyanomethyl ester activation step required for the free acid intermediate [3].

Chromatographic Method Development Leveraging LogP = 3.91

For analytical laboratories developing purity methods for flecainide intermediates, the defined LogP of 3.91 provides a predictable retention parameter for reversed-phase HPLC and LC-MS method development. This lipophilicity enables reliable separation from polar impurities and facilitates quantitative purity assessment using standard C18 columns with methanol/water or acetonitrile/water mobile phases.

Isotopically Labeled Internal Standard Preparation

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate serves as the unlabeled precursor for deuterated analogs (e.g., methyl 2,5-bis(trifluoroethoxy)benzoate-d4 ), which are employed as internal standards for LC-MS quantification of flecainide and its metabolites in bioanalytical studies. Procurement of the unlabeled compound is essential for laboratories developing or validating these quantitative assays.

Process Impurity Profiling and Reference Standard Qualification

In pharmaceutical quality control settings, this compound is required as a reference material for identifying and quantifying the process-related impurity N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide . The compound's defined LC-MS retention time (3.507 min [3]) provides a validated benchmark for system suitability testing during impurity method validation.

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